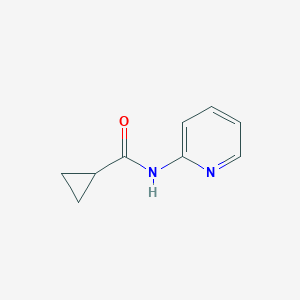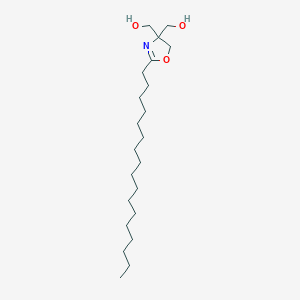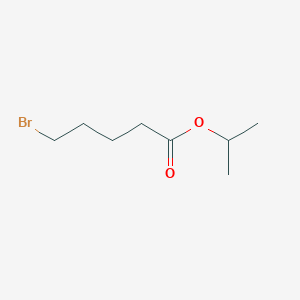
1-(2-Phenoxyethyl)piperazin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Phenoxyethyl)piperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2-Phenoxyethyl)piperazine is C12H18N2O . The InChI Code is 1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 .Physical And Chemical Properties Analysis
1-(2-Phenoxyethyl)piperazine is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone.Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
Piperazin und seine Derivate zeigen eine breite Palette biologischer und pharmazeutischer Aktivität . Die Synthese von Piperazinderivaten stand im Fokus der jüngsten Forschung . Beispielsweise ist die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen eine Methode, die zur Synthese von Piperazinderivaten verwendet wird .
Arzneimittelforschung
Piperazin ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung . Es ist ein Schlüsselbestandteil mehrerer Blockbuster-Medikamente, wie Imatinib (auch vermarktet als Gleevec) oder Sildenafil, das als Viagra verkauft wird .
C–H-Funktionalisierung
Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dies hat neue Möglichkeiten für die strukturelle Vielfalt von Piperazinen eröffnet .
Proteomforschung
“1-(2-Phenoxyethyl)piperazin” ist ein Produkt, das in der Proteomforschung verwendet wird . Proteomik ist eine groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen.
Materialwissenschaft
Die Verbindung kann auch in der Materialforschung verwendet werden . Materialwissenschaft befasst sich mit der Entdeckung und Gestaltung neuer Materialien, mit Schwerpunkt auf Feststoffen.
Chemische Synthese
“this compound” kann in der chemischen Synthese verwendet werden
Wirkmechanismus
Target of Action
1-(2-Phenoxyethyl)piperazine is a derivative of piperazine . Piperazine is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Mode of Action
It is known that piperazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(2-Phenoxyethyl)piperazine may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperazine is known to affect the GABAergic system, which plays a crucial role in the nervous system .
Result of Action
Piperazine derivatives have been found to induce apoptosis in cancer cells . Given its structural similarity to these compounds, 1-(2-Phenoxyethyl)piperazine may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
| Record name | 1-(2-phenoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13484-37-2 | |
| Record name | 13484-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Phenoxyethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)










![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)